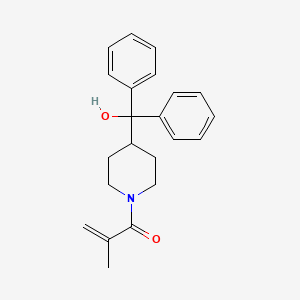
(1-methacryloyl-4-piperidinyl)(diphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methacryloyl-4-piperidinyl)(diphenyl)methanol, also known as MPDP, is a chemical compound that is commonly used in scientific research. It is a type of piperidine derivative and has a molecular formula of C24H25NO2. MPDP is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential therapeutic applications in the treatment of various diseases. In
Scientific Research Applications
(1-methacryloyl-4-piperidinyl)(diphenyl)methanol has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is important for cognitive function. (1-methacryloyl-4-piperidinyl)(diphenyl)methanol has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Mechanism of Action
The mechanism of action of (1-methacryloyl-4-piperidinyl)(diphenyl)methanol involves its ability to bind to the active site of certain enzymes and inhibit their activity. Specifically, (1-methacryloyl-4-piperidinyl)(diphenyl)methanol is known to bind to the catalytic site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
(1-methacryloyl-4-piperidinyl)(diphenyl)methanol has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit certain enzymes, it has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using (1-methacryloyl-4-piperidinyl)(diphenyl)methanol in lab experiments is its potency as an enzyme inhibitor. It can be used at low concentrations to achieve significant inhibition of acetylcholinesterase and butyrylcholinesterase. However, one limitation is that (1-methacryloyl-4-piperidinyl)(diphenyl)methanol can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on (1-methacryloyl-4-piperidinyl)(diphenyl)methanol. One area of focus is the development of new synthetic methods for (1-methacryloyl-4-piperidinyl)(diphenyl)methanol that are more efficient and cost-effective. Another area of interest is the investigation of (1-methacryloyl-4-piperidinyl)(diphenyl)methanol's potential therapeutic applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to better understand the biochemical and physiological effects of (1-methacryloyl-4-piperidinyl)(diphenyl)methanol and its potential side effects.
Synthesis Methods
(1-methacryloyl-4-piperidinyl)(diphenyl)methanol can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-piperidone with diphenylmethanol in the presence of a base and a solvent. The resulting product is then reacted with methacrylic anhydride to yield (1-methacryloyl-4-piperidinyl)(diphenyl)methanol. Other methods involve the use of different starting materials and reaction conditions.
properties
IUPAC Name |
1-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-2-methylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-17(2)21(24)23-15-13-20(14-16-23)22(25,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20,25H,1,13-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDMDRKYIIZEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)
![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)
![methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5746412.png)
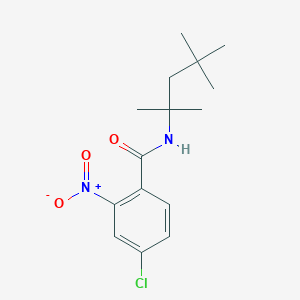
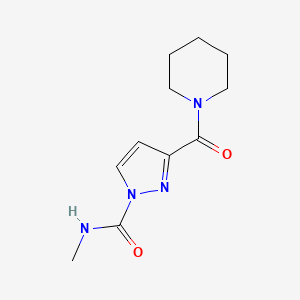
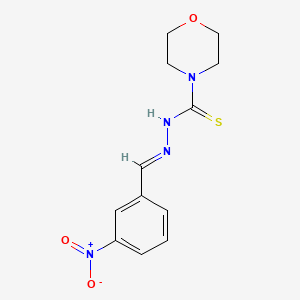
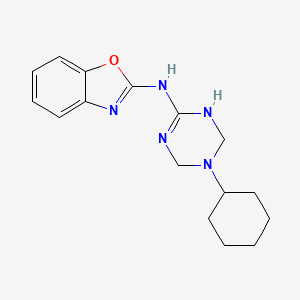
![4-[(4-phenyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5746442.png)
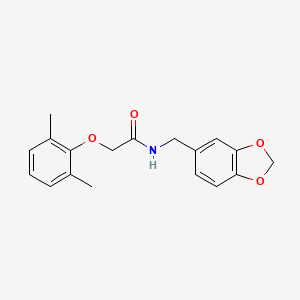


![N-[2-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B5746483.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746488.png)
